molecular formula C21H26N2O2 B4972484 2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-propylacetamide

2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-propylacetamide

Cat. No. B4972484
M. Wt: 338.4 g/mol
InChI Key: QMDMSJBHIQXIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-propylacetamide, also known as BPTI, is a synthetic compound that has been widely used in scientific research due to its unique properties. BPTI is a potent inhibitor of serine proteases, which are enzymes that play critical roles in various physiological processes, such as blood clotting, inflammation, and digestion.

Mechanism of Action

2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-propylacetamide exerts its inhibitory effect on serine proteases by binding to their active sites and preventing substrate binding. The binding of this compound to serine proteases is reversible, and the dissociation constant (Kd) varies depending on the specific protease. This compound is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the protease.
Biochemical and Physiological Effects
This compound has been shown to inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin. Inhibition of these proteases can lead to a range of biochemical and physiological effects, depending on the specific protease and the context in which it is inhibited. For example, inhibition of thrombin can prevent blood clotting, while inhibition of chymotrypsin can affect protein digestion.

Advantages and Limitations for Lab Experiments

2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-propylacetamide has several advantages as a tool for studying serine proteases. It is a potent and specific inhibitor of these enzymes, and its binding to the active site of the protease can be easily detected using various spectroscopic techniques. However, this compound also has some limitations. Its inhibitory effect is reversible, which can complicate the interpretation of experimental results. Additionally, this compound can interact with other proteins and molecules in the experimental system, which can affect its specificity and potency.

Future Directions

There are several future directions for research on 2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-propylacetamide and its applications. One area of interest is the development of new inhibitors based on the structure of this compound that have improved specificity and potency. Another direction is the use of this compound as a tool for studying the regulation of serine proteases in different physiological and pathological contexts. Additionally, this compound can be used as a starting point for the development of new drugs for the treatment of diseases that involve dysregulated serine protease activity, such as cancer and inflammatory disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a tool to study the function and regulation of serine proteases. It is a potent and specific inhibitor of these enzymes, and its binding to the active site of the protease can be easily detected using various spectroscopic techniques. This compound has several advantages as a research tool, but also has some limitations. There are several future directions for research on this compound and its applications, including the development of new inhibitors and the use of this compound as a starting point for drug development.

Synthesis Methods

The synthesis of 2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-propylacetamide involves several steps, starting from the reaction of 4-acetoxytryptamine with benzyl isocyanide to form the corresponding indole derivative. This intermediate is then reacted with propylamine and acetic anhydride to yield this compound. The overall yield of this process is approximately 20%, and the purity of the final product can be improved by chromatographic techniques.

Scientific Research Applications

2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-propylacetamide has been extensively used in scientific research as a tool to study the function and regulation of serine proteases. Serine proteases are involved in various physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. This compound has been used to inhibit the activity of specific serine proteases and to investigate their roles in these processes.

properties

IUPAC Name

2-(1-benzyl-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-12-22-20(25)13-17-15(2)23(14-16-8-5-4-6-9-16)18-10-7-11-19(24)21(17)18/h4-6,8-9H,3,7,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDMSJBHIQXIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=C(N(C2=C1C(=O)CCC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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